molecular formula C11H13FN2OS B2755210 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097889-77-3

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2755210
CAS No.: 2097889-77-3
M. Wt: 240.3
InChI Key: CGOBCUUIPDZFSE-UHFFFAOYSA-N
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Description

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which yields fluorinated pyridine derivatives . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound’s sulfur and nitrogen atoms can also participate in hydrogen bonding and other interactions, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can enhance its stability and reactivity

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOBCUUIPDZFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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